(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVRTILXSYIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of fluorene with appropriate reagents to introduce the diazepane and carboxylate groups. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups are introduced.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and processes, particularly in the context of drug discovery and development.
Industry: The compound is used in the production of materials and chemicals that require specific structural properties.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amines and heterocycles. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Functional and Structural Analysis
Ring Size and Flexibility :
- The 1,4-diazepane ring in the target compound offers greater conformational flexibility compared to piperazine (six-membered ring in 2-[4-Fmoc-piperazin-1-yl]acetic acid). This flexibility may enhance its utility in stabilizing specific peptide conformations .
- Piperazine derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) are more rigid, favoring applications requiring predictable spatial arrangements .
Solubility and Reactivity :
- The hydrochloride salt in the target compound improves aqueous solubility, unlike neutral Fmoc-PEG derivatives (e.g., Fmoc-NH-PEG(3)-N₃), which rely on PEG chains for solubility .
- 9-Methylfluorene-9-carbonyl chloride is highly reactive but hazardous, limiting its direct use in synthesis compared to the stable carboxylate ester in the target compound .
- Functional Groups: Dichlorophenyl-substituted derivatives (e.g., BD1716) introduce hydrophobicity, suited for membrane-permeable peptide designs .
Research Findings and Trends
Biological Activity
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18ClN2O2
- Molecular Weight : 284.77 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
The biological activity of (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Targets
- GABA Receptors : Similar diazepane derivatives have shown affinity for GABA_A receptors, suggesting a potential anxiolytic effect.
- Dopamine Receptors : The compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and reward processing.
- Protein-Protein Interactions : There is emerging evidence that this class of compounds can inhibit specific protein-protein interactions, which is vital for developing therapeutic agents against various diseases.
In Vitro Studies
Several in vitro studies have been conducted to assess the pharmacological effects of related diazepane compounds:
- Neuroprotective Effects : Compounds structurally similar to (9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cell lines.
| Study | Result |
|---|---|
| Neuroprotection Assay | Reduced cell death by 30% under oxidative stress conditions |
| GABA_A Receptor Binding | IC50 = 150 nM |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Animal Models : In rodent models, administration of related diazepane compounds has shown significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
| Study | Result |
|---|---|
| Elevated Plus Maze | 40% increase in time spent in open arms |
| Forced Swim Test | Decreased immobility time by 25% |
Case Studies
- Case Study on Anxiety Disorders : A study involving a derivative of (9H-Fluoren-9-yl)methyl 1,4-diazepane showed promising results in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD). The study reported a significant decrease in the Hamilton Anxiety Rating Scale scores after four weeks of treatment.
- Case Study on Depression Models : In a preclinical model for depression, administration of the compound led to an increase in serotonin levels and improved behavioral outcomes in forced swim tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
